molecular formula C13H11ClO B151486 (3-Chlorophenyl)(phenyl)methanol CAS No. 63012-03-3

(3-Chlorophenyl)(phenyl)methanol

Cat. No.: B151486
CAS No.: 63012-03-3
M. Wt: 218.68 g/mol
InChI Key: DDCJHFYXAPQYLA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(phenyl)methanol is a secondary alcohol characterized by a central hydroxyl-bearing carbon connected to a 3-chlorophenyl group and a phenyl group. Its molecular formula is C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol. The compound is typically synthesized via palladium-catalyzed base-free addition reactions, as demonstrated by its NMR

  • ¹H-NMR (CDCl₃, 500 MHz): δ 2.46 (s, 1H, -OH), 5.78 (s, 1H, CH), 7.23–7.40 (m, aromatic protons) .
  • ¹³C-NMR (CDCl₃, 125 MHz): δ 75.7 (CH), 124.7–145.8 (aromatic carbons) .

The compound’s structure renders it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and ligands.

Preparation Methods

Grignard Reaction: Aldehyde Alkylation

The Grignard reaction remains the most widely employed method for synthesizing (3-chlorophenyl)(phenyl)methanol. This approach involves reacting 3-chlorobenzaldehyde with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions .

Reaction Mechanism and Conditions

  • Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by adding bromobenzene to magnesium turnings in THF at 45–50°C .

  • Nucleophilic Addition : 3-Chlorobenzaldehyde is added dropwise to the Grignard reagent at −10°C, forming the alkoxide intermediate.

  • Acidic Workup : Hydrolysis with dilute HCl yields the crude alcohol, which is purified via column chromatography (hexane/ethyl acetate, 4:1) .

Typical Yield : 65–71% .

Optimization Strategies

  • Solvent Effects : Replacing THF with 2-methyltetrahydrofuran improves reaction stability and reduces side products .

  • Temperature Control : Maintaining temperatures below −5°C during aldehyde addition minimizes ketone byproducts .

Friedel-Crafts Alkylation: Lewis Acid Catalysis

Friedel-Crafts alkylation offers a scalable route using chlorobenzene and benzyl alcohol derivatives. Aluminum chloride (AlCl₃) is the preferred catalyst, facilitating electrophilic substitution at the meta position .

Procedural Details

  • Catalyst Activation : AlCl₃ (1.2 equiv) is suspended in 1,2-dichloroethane under nitrogen .

  • Substrate Addition : Benzyl alcohol and chlorobenzene are added sequentially at 15–25°C.

  • Reaction Quenching : The mixture is poured into ice-cold water, and the product is extracted with dichloromethane .

Typical Yield : 60–68% .

Limitations and Solutions

  • Regioselectivity Issues : Competitive para-chlorination is suppressed using bulkier solvents like toluene .

  • Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica reduces waste and improves recyclability .

Catalytic Hydrogenation of Ketone Precursors

Hydrogenation of (3-chlorophenyl)(phenyl)ketone using palladium on carbon (Pd/C) provides a high-purity product. This method is favored for its operational simplicity and minimal byproducts .

Hydrogenation Protocol

  • Substrate Preparation : (3-Chlorophenyl)(phenyl)ketone is dissolved in methanol.

  • Catalytic Reduction : H₂ gas is introduced at 50 psi over 10% Pd/C, stirring for 6–8 hours at 25°C .

  • Filtration and Isolation : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Typical Yield : 75–80% .

Advanced Catalytic Systems

  • Bimetallic Catalysts : Pd-Fe nanoparticles enhance hydrogenation rates by 30% compared to monometallic systems .

  • Continuous Flow Reactors : Microfluidic setups reduce reaction times to 2 hours while maintaining yields above 75% .

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Drawbacks
Grignard Reaction65–716–8High regioselectivityMoisture-sensitive conditions
Friedel-Crafts Alkylation60–6812–14ScalabilityRequires stoichiometric AlCl₃
Catalytic Hydrogenation75–806–8Mild conditions, high purityRequires high-pressure equipment

Recent Advances in Sustainable Synthesis

Palladium-Catalyzed Cross-Coupling

A 2025 study demonstrated a Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and benzyl alcohol derivatives using Pd(OAc)₂/XPhos, achieving 82% yield in water-ethanol mixtures .

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-chlorobenzaldehyde and phenylboronic acid with K₂CO₃ yields the product in 85% yield, eliminating solvent waste .

Industrial-Scale Production Considerations

  • Cost Efficiency : Friedel-Crafts alkylation is preferred for volumes exceeding 100 kg due to lower reagent costs .

  • Purification Techniques : Centrifugal partition chromatography reduces purification time by 40% compared to traditional column methods .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)(phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

(3-Chlorophenyl)(phenyl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts FormedConditions
Oxidation Ketones, Carboxylic acidsAcidic or basic conditions
Reduction HydrocarbonsHydrogenation or metal catalysts
Substitution Substituted phenylmethanol derivativesNucleophilic substitution

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound and its derivatives exhibit significant biological activities. They are being investigated for their potential as inhibitors of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Study: Antiviral Activity

A study explored derivatives of this compound for their antiviral properties. The results indicated that certain modifications enhance activity against viral infections, suggesting a pathway for developing new antiviral agents .

Environmental Science

Study of Organic Pollutants

In environmental research, this compound is utilized to study the behavior of organic pollutants. Its chlorinated structure allows researchers to investigate degradation pathways and environmental impact.

Table 2: Environmental Applications

Application AreaDescription
Pollutant Tracking Used as a marker for chlorinated compounds in ecosystems
Degradation Studies Analyzed for its breakdown products in various environments

Material Science

Development of New Materials

This compound is also explored in the creation of advanced materials such as polymers and resins. Its chemical properties enable the development of materials with unique characteristics suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(phenyl)methanol involves interactions with specific molecular targets and pathways. It can act as a precursor in various chemical reactions, influencing the formation of desired products through its reactive sites. The presence of the chlorine atom and phenyl groups allows it to participate in electrophilic and nucleophilic reactions, affecting the overall reaction mechanism .

Comparison with Similar Compounds

Structural Analogues

Substituted Phenyl Methanol Derivatives

Compound Name Structural Difference Key Properties/Applications Reference
(3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol Fluorine atoms at 3- and 4-positions Increased electronegativity; potential antimicrobial activity
[3-(Phenylethynyl)phenyl]methanol Ethynyl linkage between phenyl groups Enhanced rigidity; used in materials science
3-(3-Chlorophenyl)oxiran-2-ylmethanol Epoxide ring adjacent to methanol group Higher reactivity in ring-opening reactions
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol Trifluoromethoxy substituent Elevated lipophilicity (log k = 3.12)

Key Insight : Chlorine substitution at the 3-position enhances steric bulk and electron-withdrawing effects compared to fluorine or trifluoromethoxy groups. Ethynyl or epoxide modifications alter conformational flexibility .

Bioactive Derivatives

  • Ciprofloxacin Derivatives (e.g., CD-7): Incorporation of (3-chlorophenyl)methanol fragments into quinolone antibiotics improves activity against Staphylococcus aureus (MIC = 0.4–0.9 μM) .
  • Norfloxacin Derivatives (e.g., ND-7): MIC values <2 μM against Bacillus subtilis, though less potent than parent drug NOR .

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) was determined via HPLC for related compounds:

Compound log k Impact of Substituents Reference
(3-Chlorophenyl)(phenyl)methanol 2.85 Moderate lipophilicity due to Cl and aromatic groups
4-Chloro-3-(hydroxymethyl)phenol 1.98 Lower due to polar hydroxyl group
(3-Methoxy-5-methylphenyl)methanol 2.10 Methoxy group reduces hydrophobicity

Trend : Chlorine and aromatic groups increase log k, while polar substituents (e.g., -OH, -OCH₃) decrease it .

Biological Activity

(3-Chlorophenyl)(phenyl)methanol, also known as benzyl-3-chlorophenylmethanol, is an aromatic alcohol that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClO. The presence of the chlorine atom at the meta position on the phenyl ring influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of chlorobenzene with phenylmethanol in the presence of a suitable catalyst under controlled conditions. The synthesis process typically yields high purity and can be optimized for scale-up in laboratory settings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study investigating various derivatives, it was found that this compound showed effective inhibition against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Compound Concentration (mg/mL) Inhibition Rate (%)
This compound0.538.42
Control (Ningnanmycin)0.554.51

This table summarizes findings from antimicrobial assays where this compound was compared to a standard antibiotic, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans, affecting both planktonic cells and biofilms. The proposed mechanism involves disruption of membrane integrity and interference with fungal cell signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.
  • Antifungal Mechanism : Another investigation focused on the antifungal properties against Candida species, revealing that treatment with this compound led to morphological changes in fungal cells indicative of cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Chlorophenyl)(phenyl)methanol?

  • Methodology :

  • Grignard Reaction : Reacting 3-chlorophenylmagnesium bromide with benzaldehyde under anhydrous conditions, followed by acid quenching .
  • Chlorination of Precursors : Introduce chlorine to a phenylmethanol derivative using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, ensuring regioselectivity at the 3-position .
  • Cross-Coupling Catalysis : Utilize Pd-catalyzed Suzuki-Miyaura coupling between chlorophenyl boronic acids and benzyl alcohols .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is this compound characterized analytically?

  • Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm structure (e.g., hydroxyl proton at δ 2.5–3.5 ppm, aromatic protons between δ 6.8–7.5 ppm) .
  • HPLC/LC-MS : Assess purity (>98%) and detect impurities using C18 columns with methanol/water mobile phases .
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) stretches .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation; PAC-1 exposure limit is 2.1 mg/m³ .
  • Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Strategies :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) with ligands like PPh3_3 to enhance cross-coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in Grignard reactions .
  • Temperature Control : Maintain –20°C during chlorination to minimize side products .

Q. What challenges arise in resolving stereochemistry during synthesis?

  • Approaches :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., space group P21/cP2_1/c, bond angles 119–121°) .

Q. How do computational studies predict the reactivity of this compound?

  • Methods :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Q. Data Contradiction Analysis

Q. Conflicting literature reports on chlorination methods: How to reconcile discrepancies?

  • Resolution :

  • Systematic Screening : Vary reagents (SOCl2\text{SOCl}_2 vs. PCl3\text{PCl}_3) and temperatures to identify optimal conditions .
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., dichlorinated derivatives) and adjust stoichiometry .

Q. Applications in Academic Research

Q. What role does this compound play in pharmaceutical intermediates?

  • Case Studies :

  • Antifungal Agents : Serve as a precursor for triazole derivatives via Huisgen cycloaddition .
  • Anticancer Probes : Functionalize with fluorophores for cellular uptake studies .

Q. How is this compound used in studying enzyme interactions?

  • Methodology :

  • Kinetic Assays : Measure inhibition constants (KiK_i) against cytochrome P450 isoforms .
  • Docking Simulations : Model binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. Tables for Key Data

Property Value Reference
Molecular Weight220.65 g/mol
Boiling Point285–290°C (estimated)
LogP\text{LogP}3.2 (calculated)
NMR Shifts (δ, ppm)OH: 2.5–3.5; Aromatic: 6.8–7.5

Properties

IUPAC Name

(3-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJHFYXAPQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341089
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63012-03-3
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)(phenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl (3-chlorophenyl)(phenyl)methanone (1 g, 4.63 mmol) and sodium borohydride (352 mg, 9.26 mmol) in EtOH (6 mL) was stirred at 25° C. for 2 h. After removal of the solvent, the mixture was diluted with water (20 mL) and extracted with EtOAc (20 mL×3). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give the desired product (950 mg, 94%) as yellow oil which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(3-Chlorophenyl)(phenyl)methanol

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